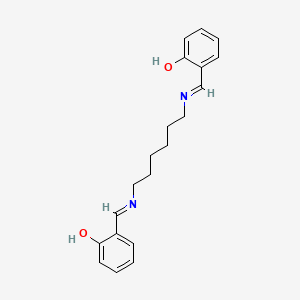

N,N'-双(水杨基亚甲基)-1,6-己二胺

描述

Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-, also known as Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-, is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 47.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

从水溶液中回收金属离子

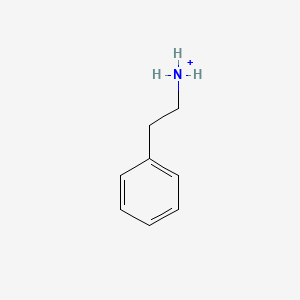

N,N’-双(水杨基亚甲基)-1,6-己二胺 (Salen) 作为活性化合物用于从水溶液中回收 Ni(II)、Cu(II) 和 Zn(II) 离子 {svg_1}. 它被用作萃取剂或载体,在三种主要的金属离子分离方法中使用:液-液萃取、跨聚合物包合膜 (PIM) 运输以及吸附/解吸 {svg_2}.

贵金属离子的回收

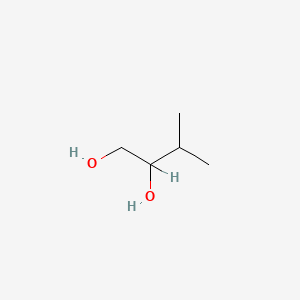

Salen 也被用作经典液-液萃取中的萃取剂,以及在为从水溶液中回收贵金属离子 (Pd2+、Ag+、Pt2+ 和 Au3+) 而设计的膜过程中用作载体 {svg_3}. 在利用膜的情况下,研究了吸附和解吸 {svg_4}.

阻燃剂

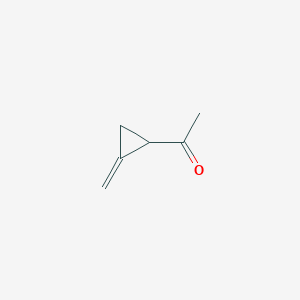

通过苯基膦酸与 N, N’-双(水杨基亚甲基) 之间的加成反应,制备了一种高效的新型含磷席夫碱衍生物阻燃剂 N, N’-双[1-(水杨基亚甲基)甲苯基膦酸]-1,2-乙二胺 (SMAE) {svg_5}. 这表明 N,N’-双(水杨基亚甲基)-1,6-己二胺在阻燃剂领域的潜力。

作用机制

Target of Action

N,N’-Bis(salicylidene)-1,6-hexanediamine, also known as Phenol, 2,2’-[1,6-hexanediylbis(nitrilomethylidyne)]bis-, is a member of the Salen group of compounds . It forms complexes with most transition metals, making these metal ions its primary targets . These metal ions include divalent cobalt (Co2+), which forms a classical example of a metal salen complex known as salcomine .

Mode of Action

The compound interacts with its targets by forming coordination compounds. The metal-free salen compound has two phenolic hydroxyl groups. The salen ligand is usually its conjugate base, resulting from the loss of protons from those hydroxyl groups . The metal atom usually makes four coordination bonds to the oxygen and nitrogen atoms .

Biochemical Pathways

The compound’s interaction with metal ions affects various biochemical pathways. For instance, it has been used as a complexing agent for on-line preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry (FI-AAS) . This suggests that it may play a role in metal ion homeostasis and related biochemical pathways.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability would likely be influenced by factors such as formulation and route of administration.

Result of Action

The molecular and cellular effects of N,N’-Bis(salicylidene)-1,6-hexanediamine’s action depend on the specific metal ions it interacts with and the biochemical pathways it affects. For instance, its ability to form complexes with copper and lead ions suggests that it could influence processes dependent on these ions .

Action Environment

The action of N,N’-Bis(salicylidene)-1,6-hexanediamine can be influenced by environmental factors. For example, its fluorescence properties have been used to probe the anionic (SDS), cationic (CTAB) and nonionic (TX-100) micelles as well as in serum albumins (BSA and HSA) and chicken egg white lysozyme (LYZ) by steady state and picosecond time-resolved fluorescence spectroscopy . This suggests that its action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other molecules.

属性

IUPAC Name |

2-[6-[(2-hydroxyphenyl)methylideneamino]hexyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-19-11-5-3-9-17(19)15-21-13-7-1-2-8-14-22-16-18-10-4-6-12-20(18)24/h3-6,9-12,15-16,23-24H,1-2,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVHKINVBJRBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884030 | |

| Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4081-35-0 | |

| Record name | Bis(salicylidene)-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4081-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4081-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the photochromic properties of N,N'-Bis(salicylidene)-1,6-hexanediamine and how are they studied?

A1: N,N'-Bis(salicylidene)-1,6-hexanediamine exhibits photochromism, meaning it undergoes a reversible color change upon light exposure. Studies using steady-state and time-dependent fluorescence spectroscopy, UV-Vis absorption spectroscopy, and FTIR measurements have shown that the compound transitions to its keto form upon light exposure. [, ] This keto form is responsible for the observed color change.

Q2: How does the structure of N,N'-Bis(salicylidene)-1,6-hexanediamine influence its ability to form complexes with transition metals?

A2: N,N'-Bis(salicylidene)-1,6-hexanediamine acts as a Schiff base ligand due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms, along with the oxygen atoms in the molecule, can coordinate to transition metal ions, forming stable complexes. [] The length of the hexane bridge in the molecule can influence the geometry and stability of the resulting metal complexes.

Q3: Can N,N'-Bis(salicylidene)-1,6-hexanediamine be used to create luminescent materials, and what factors influence their efficiency?

A3: While N,N'-Bis(salicylidene)-1,6-hexanediamine itself is not inherently luminescent, it can be incorporated into larger structures that exhibit luminescence. For example, N,N'-Bis(salicylidene)-1,6-hexanediamine can be used as a bridging ligand in polynuclear Eu(III) complexes with hexafluoroacetylacetonate (hfa) ligands. [] The efficiency of light emission in these complexes depends on the interaction between the Schiff base ligand and the hfa ligand, which can facilitate energy transfer to the Eu(III) ion and enhance its luminescence.

Q4: What are the potential applications of transition metal complexes incorporating N,N'-Bis(salicylidene)-1,6-hexanediamine?

A4: The transition metal complexes formed with N,N'-Bis(salicylidene)-1,6-hexanediamine, particularly those with luminescent properties, hold potential in various applications. These include their use as light-emitting materials in devices like LEDs, [] as well as potential applications in sensing and catalysis. Further research is needed to fully explore and exploit these potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)

![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)

![Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate](/img/structure/B1200921.png)